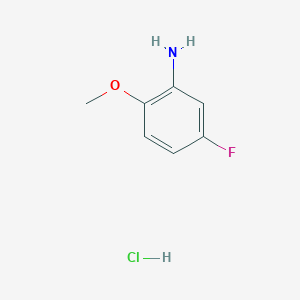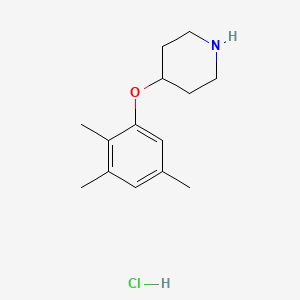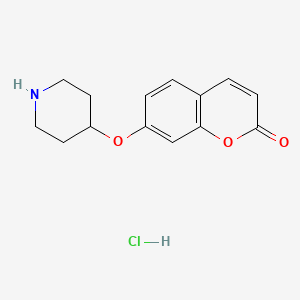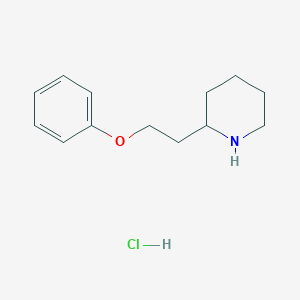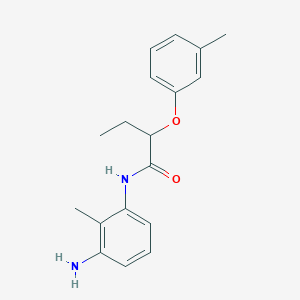![molecular formula C12H15BrN2O2 B1389965 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide CAS No. 1138443-81-8](/img/structure/B1389965.png)
2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2,2-diphenyl-N-(3-phenylpropyl)acetamide” was accomplished using “2,2-diphenylacetic acid” in dry DCM with “N,N1-carbonyldiimidazole (CDI)” and “4-dimethyl aminopyridine (DMAP)”, and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been reported . For example, “1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” was synthesized via a five-step reaction and its single-crystal was obtained via solution crystallization, which was followed by crystallographic analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds have been discussed in the literature . For example, “2-Bromo-N,N-dimethylaniline” may be used in the synthesis of “bis[(2-dimethylamino)phenyl]amine” via a multi-step reaction procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “4-Bromo-N,N-dimethylaniline” has a molecular weight of 200.08 g/mol .Scientific Research Applications
-
Unique Photophysical Properties of 1,8-Naphthalimide Derivatives
- Scientific Field : Chemistry, specifically photophysics .
- Application Summary : This research focuses on the development of anion sensors for selective detection of specific anions, which is a crucial research topic . The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which undergoes the photo-induced colorimetric reaction .
- Methods and Procedures : The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses, and photo-reduction of methylene blue is mediated by TENI .
- Results and Outcomes : The study suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
-
Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene
- Scientific Field : Polymer Science .
- Application Summary : This research focuses on the development of polymersomes, which are vesicles formed by the assembly of amphiphilic diblock copolymers in aqueous solutions . These polymersomes are more robust than liposomes and can respond to pH, temperature, and other conditions .
- Methods and Procedures : The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements. The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results and Outcomes : The study showed that these polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
Safety And Hazards
properties
IUPAC Name |
2-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-15(2)12(17)7-9-3-5-10(6-4-9)14-11(16)8-13/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASMLEIYPIKPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



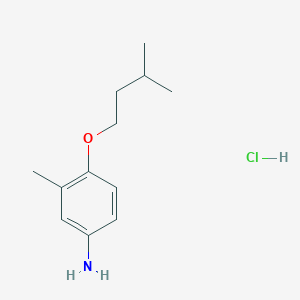
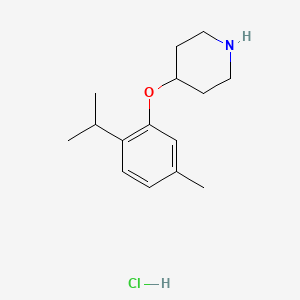
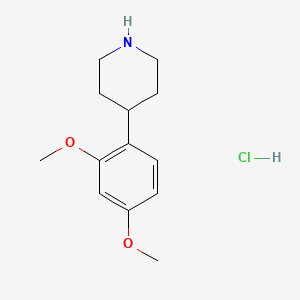
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1389889.png)
![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1389890.png)
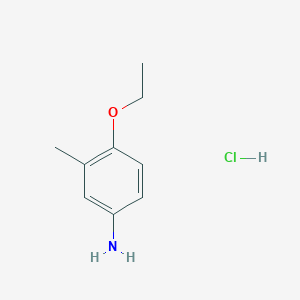
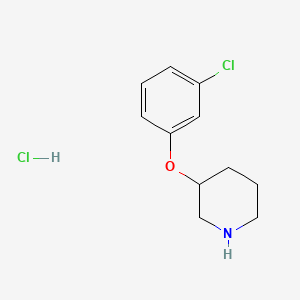
![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)
